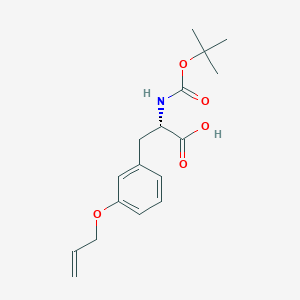

(S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

CAS No.: 1175919-93-3

Cat. No.: VC2079173

Molecular Formula: C17H23NO5

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1175919-93-3 |

|---|---|

| Molecular Formula | C17H23NO5 |

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-prop-2-enoxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C17H23NO5/c1-5-9-22-13-8-6-7-12(10-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-8,10,14H,1,9,11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 |

| Standard InChI Key | LLEUDAJPBFQTRL-AWEZNQCLSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)OCC=C)C(=O)O |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OCC=C)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OCC=C)C(=O)O |

Introduction

Chemical Identification and Structural Characteristics

(S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as 4-Allyloxy-N-Boc-L-phenylalanine, is a modified amino acid with significant potential in various chemical and biological applications . This compound is characterized by its unique structural features that combine elements of phenylalanine with protective and functional groups. The compound is identified by the CAS registry number 1175919-93-3, which serves as its unique chemical identifier in scientific databases and commercial catalogs . The molecular formula of this compound is C17H23NO5, indicating its complex carbon framework and multiple functional groups that contribute to its chemical reactivity and biological relevance . The compound's IUPAC name is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-prop-2-enoxyphenyl)propanoic acid, which precisely describes its chemical structure according to standardized nomenclature rules.

The structural complexity of this compound can be further understood through its various chemical identifiers. The standard InChI (International Chemical Identifier) for this compound is InChI=1S/C17H23NO5/c1-5-9-22-13-8-6-7-12(10-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-8,10,14H,1,9,11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1, which provides a standardized description of its molecular structure. The corresponding InChIKey, LLEUDAJPBFQTRL-AWEZNQCLSA-N, serves as a condensed digital representation of the chemical structure that facilitates database searches and information retrieval. For computational chemistry and molecular modeling purposes, the compound's SMILES notation (CC(C)(C)OC(=O)NC@@HC(=O)O) provides a linear string representation of its molecular structure.

The stereochemistry of this compound is particularly significant, as indicated by the (S) designation in its name. This stereochemical configuration refers to the absolute configuration at the alpha carbon atom of the amino acid backbone, which follows the Cahn-Ingold-Prelog priority rules for determining chirality. The presence of this specific stereocenter is crucial for the compound's biological activity and its applications in peptide synthesis and pharmaceutical research.

Physical and Chemical Properties

Structural Features and Reactivity

The compound's structure combines several key functional groups that define its chemical reactivity and applications. The carboxylic acid group (-COOH) provides acidic properties and serves as a point for peptide bond formation in amino acid coupling reactions. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly in peptide chemistry, where it provides temporary protection for the amino group during selective chemical transformations. This protecting group is stable under basic conditions but can be selectively removed under acidic conditions, making it valuable for orthogonal protection strategies in complex synthesis.

The allyloxy group attached to the phenyl ring introduces an unsaturated functional group that can participate in various chemical transformations, including cross-metathesis, Claisen rearrangement, and palladium-catalyzed coupling reactions. This functional handle makes the compound particularly valuable as a building block in diversity-oriented synthesis and the creation of modified peptides with novel properties. The phenyl ring itself provides opportunities for π-stacking interactions with aromatic systems, which can be significant for molecular recognition and binding to biological targets.

Applications in Research and Development

Pharmaceutical Research Applications

(S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid has significant applications in pharmaceutical research, particularly in the development of new drugs . The compound's structural features make it valuable for creating modified peptides and peptidomimetics with improved pharmacological properties. The allyloxy group on the phenyl ring provides a point for further derivatization, allowing researchers to introduce additional functional groups or connect the amino acid to other molecular scaffolds through various chemical transformations. These modifications can influence the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates, potentially improving their stability, bioavailability, or receptor selectivity.

In drug discovery programs, this compound can serve as a building block for the synthesis of compound libraries used in structure-activity relationship (SAR) studies . By incorporating this modified phenylalanine derivative into peptide sequences, researchers can explore how structural modifications at this position influence binding to biological targets and the resulting biological activity. This approach is particularly valuable in the development of peptide-based therapeutics, which represent an important and growing class of pharmaceutical agents used to address a wide range of medical conditions.

Peptide Synthesis Applications

One of the primary applications of (S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is in peptide synthesis, where it serves as a specialized building block for creating modified peptides with enhanced properties or novel functionalities . The compound's Boc-protected amino group makes it compatible with standard solid-phase peptide synthesis (SPPS) protocols using Boc chemistry, while the free carboxylic acid group allows for straightforward coupling reactions with other amino acids in a growing peptide chain. The incorporation of this modified phenylalanine into peptide sequences can introduce specific structural constraints or provide sites for further chemical modification through the allyloxy handle.

In research settings, this compound enables the creation of peptides with non-canonical amino acids, which can exhibit altered biological properties compared to their natural counterparts . For example, the inclusion of this modified phenylalanine could influence peptide secondary structure, receptor binding specificity, or resistance to proteolytic degradation. Additionally, the allyloxy group provides opportunities for post-synthetic modification of peptides, such as through click chemistry or cross-linking reactions, which can be used to create peptide conjugates or to stabilize specific peptide conformations.

Protein Structure and Function Studies

(S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid also finds applications in studies aimed at understanding protein structure and function . When incorporated into peptides or proteins, this modified amino acid can serve as a probe for investigating protein-protein interactions, enzyme mechanisms, or conformational changes associated with biological activity. The unique structural features of this compound make it valuable for structure-function relationship studies, where researchers aim to correlate specific structural elements with particular biological activities or properties.

In biophysical studies, peptides containing this modified phenylalanine can be used as molecular tools for probing binding sites or investigating the role of aromatic interactions in protein stability and function . Additionally, the allyloxy group provides a point for introducing fluorescent labels, affinity tags, or photoactive groups that can facilitate various experimental approaches in protein science. These applications highlight the importance of this compound as a specialized research tool in the broader context of biochemistry and molecular biology.

| Supplier | Package Size | Price (USD) |

|---|---|---|

| Acmec | 100.00 mg | 9.86 |

| Acmec | 250.00 mg | 23.00 |

| Acmec | 1.00 g | 91.71 |

| Picasso-e | 100.00 mg | 21.57 |

| Picasso-e | 250.00 mg | 50.43 |

| Picasso-e | 1.00 g | 200.71 |

| GlpBio | 100.00 mg | 24.00 |

| GlpBio | 250.00 mg | 45.00 |

| GlpBio | 1.00 g | 148.00 |

| CymitQuimica | 1.00 g | 139.00 |

| CymitQuimica | 5.00 g | 603.00 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume